molecular formula C11H22N2O2 B1294138 (S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate CAS No. 912368-73-1

(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate

Cat. No. B1294138
CAS RN: 912368-73-1
M. Wt: 214.3 g/mol
InChI Key: XRRRUOWSHGFPTI-VIFPVBQESA-N
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Description

“(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate” is a useful research chemical . It is also known as “(S)-1-Boc-3-(methylamino)piperidine” and has the CAS number 912368-73-1 . The molecular formula of this compound is C11H22N2O2, and it has a molecular weight of 214.30 g/mol . The IUPAC name of this compound is "tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate" .


Synthesis Analysis

The synthesis of piperidone derivatives, such as “(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate”, has been a subject of interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Molecular Structure Analysis

The molecular structure of “(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate” can be represented by the canonical SMILES notation: CC©©OC(=O)N1CCCC(C1)NC . The InChI representation of this compound is InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

“(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate” is a colorless to yellow liquid . It has a density of 1.007 g/cm3 . The boiling point of this compound is 340.442 ℃ at 760 mmHg . The LogP value of this compound is 1.93410 .

Scientific Research Applications

Drug Design and Synthesis

This compound is utilized in the design and synthesis of pharmaceuticals, particularly as a building block for creating more complex molecules. Its piperidine core is a common motif in medicinal chemistry due to its prevalence in biologically active compounds. For instance, it has been used in the synthesis of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, which are relevant for treating neurodegenerative diseases like Alzheimer’s .

Chiral Optimization

Chirality is a key factor in the efficacy and safety of drugs. The (S)-configuration of this compound makes it valuable for chiral optimization in drug development, ensuring that the synthesized drugs have the desired stereochemistry for optimal interaction with biological targets .

Protein Kinase Inhibition

Protein kinases are involved in numerous cellular processes, and their dysregulation is linked to various diseases. Piperidine derivatives, including this compound, are explored for their potential as kinase inhibitors, which could lead to new treatments for conditions such as cancer and inflammatory diseases .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate”, is an important task of modern organic chemistry .

properties

IUPAC Name

tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRRUOWSHGFPTI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649721
Record name tert-Butyl (3S)-3-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate

CAS RN

912368-73-1
Record name tert-Butyl (3S)-3-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-BOC-3-(METHYLAMINO)PIPERIDINE
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